Aminophylline

Pharmacokinetics Metabolism Drug disposition

Aminophylline is the definitive parenteral xanthine, distinguished by its 2:1 theophylline-ethylenediamine complex. This unique chemistry overcomes theophylline's poor aqueous solubility, enabling the manufacture of intravenous solutions critical for severe, refractory asthma and neonatal apnea. Unlike oral theophylline salts, it provides an IV route of administration. Procure with precise specifications (84.0–87.4% anhydrous theophylline content) to ensure formulation accuracy, as interchangeability with other brands is prohibited due to its narrow therapeutic index.

Molecular Formula C16H24N10O4
Molecular Weight 420.43 g/mol
CAS No. 95646-60-9
Cat. No. B7812735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminophylline
CAS95646-60-9
Molecular FormulaC16H24N10O4
Molecular Weight420.43 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N
InChIInChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2
InChIKeyFQPFAHBPWDRTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in alcohol, ether

Structure & Identifiers


Interactive Chemical Structure Model





Aminophylline (CAS 95646-60-9) Procurement Guide: Intravenous Xanthine Bronchodilator Specifications and Differentiated Clinical Utility


Aminophylline is a 2:1 complex of theophylline with ethylenediamine, designed specifically to overcome the poor aqueous solubility of theophylline and enable intravenous formulation [1]. The compound serves as a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist, producing bronchodilation, improved diaphragmatic contractility, and modest anti-inflammatory effects [2]. While its therapeutic role has been substantially narrowed by inhaled beta-2 agonists and corticosteroids, aminophylline retains niche utility in acute care settings where parenteral administration is required—specifically severe asthma exacerbations refractory to first-line therapy and apnea of prematurity in neonates [3].

Why Aminophylline Cannot Be Freely Substituted with Theophylline or Other Xanthines: A Procurement-Risk Analysis


Aminophylline and theophylline are not interchangeable across all routes of administration despite sharing the same active moiety. The ethylenediamine component of aminophylline confers critical physicochemical properties that enable intravenous delivery—a formulation option unavailable with pure theophylline [1]. Furthermore, clinical guidelines from multiple NHS formulary bodies explicitly mandate prescribing oral modified-release aminophylline and theophylline by brand and prohibit interchangeability due to differing release kinetics and the narrow therapeutic index of theophylline (5-20 μg/mL) [2]. Incorrect switching carries a quantifiable risk of either subtherapeutic dosing leading to treatment failure or toxic concentrations precipitating seizures and cardiac arrhythmias [3].

Quantitative Differentiation of Aminophylline: Head-to-Head Evidence for Scientific Selection


Urinary Recovery of 14C-Labeled Theophylline: Aminophylline vs. Pure Theophylline IV Administration

In a direct head-to-head comparison using 14C-labelled theophylline administered intravenously to human volunteers, aminophylline (theophylline ethylenediamine) demonstrated significantly higher urinary recovery of radioactivity compared to pure theophylline, indicating more rapid and extensive metabolism when administered as the ethylenediamine complex [1].

Pharmacokinetics Metabolism Drug disposition

Aqueous Solubility Advantage Enabling Intravenous Formulation: Aminophylline vs. Theophylline

Aminophylline incorporates ethylenediamine in a 2:1 ratio with theophylline specifically to overcome the poor aqueous solubility of pure theophylline [1]. This formulation engineering enables the preparation of 25 mg/mL intravenous solutions suitable for acute care administration—a dosage form unavailable for theophylline alone [2]. Pure theophylline lacks sufficient water solubility for direct intravenous formulation, limiting its clinical use to oral preparations only [1].

Pharmaceutical formulation Solubility Intravenous administration

Conversion Factor for Therapeutic Interchange: Aminophylline Contains 80% Theophylline by Weight

According to NHS Specialist Pharmacy Service guidance, aminophylline contains approximately 80% theophylline by weight, with a defined salt factor of approximately 0.8 [1]. This fixed conversion ratio is critical for dose calculation when transitioning between the two agents: 100 mg of aminophylline is therapeutically equivalent to 80 mg of theophylline [2]. Dosing errors resulting from failure to apply this conversion factor could produce serum theophylline levels outside the narrow therapeutic range of 5-20 μg/mL, with subtherapeutic concentrations (<5 μg/mL) risking treatment failure and supratherapeutic concentrations (>20 μg/mL) risking toxicity [1].

Dose conversion Therapeutic interchange Salt factor

Comparative Efficacy and Safety vs. Doxofylline: Rapid Health Technology Assessment

A rapid health technology assessment synthesizing eight systematic reviews and meta-analyses (AMSTAR scores 8-11) evaluated doxofylline against theophylline/aminophylline for asthma and COPD [1]. In asthma treatment, doxofylline demonstrated significantly superior outcomes for asthma exacerbation rates and pulmonary ventilation indices compared to theophylline/aminophylline (P<0.05) [1]. In COPD, doxofylline produced significantly better improvement in wheezing relief rate, cough relief rate, rales relief rate, and FEV1 compared to theophylline/aminophylline (P<0.05) [1]. Critically, the incidence of adverse drug reactions including gastric discomfort and nausea/vomiting was significantly lower with doxofylline than with theophylline/aminophylline (P<0.05) [1].

Efficacy Adverse events Bronchial asthma COPD

Intravenous Solution Stability: Aminophylline 1 g/L in Various IV Fluids

Stability testing of aminophylline (1 g/L) in nine intravenous fluids demonstrated physical compatibility and stability for 2 days at 5°C, 27±3°C (room temperature), and 45°C in most common infusion solutions including water for injection, dextrose, normal saline, Ringer's lactate, and Ringer's solution [1]. However, in lipofundin 10% and total parenteral nutrition solution (TPNS), stability was limited to only 12 hours at 45°C [1]. A yellow discoloration appears in dextrose-containing admixtures after 2 days at room temperature and at 45°C, indicating the onset of degradation [1].

Drug stability Intravenous compatibility Hospital pharmacy

Smoking-Induced Alteration of Aminophylline Clearance: Dose Adjustment Requirements

Aminophylline and theophylline are metabolized hepatically by CYP1A2, 2E1, and 3A3 [1]. Tobacco smoke constituents, particularly polycyclic aromatic hydrocarbons, induce CYP1A2 activity, substantially increasing aminophylline clearance in smokers [1]. Clinical guidance indicates that heavy smokers (20-40 cigarettes per day) may require significantly higher maintenance doses than non-smokers [1]. Upon smoking cessation, a dose reduction of 25-33% over one week is recommended to prevent toxicity from reduced clearance [1]. Hospital admission—where patients cannot smoke—creates a quantifiable risk of theophylline toxicity if dose adjustment is not implemented [1].

Drug metabolism CYP1A2 induction Pharmacokinetic variability

Validated Application Scenarios for Aminophylline Procurement Based on Differentiated Evidence


Acute Severe Asthma Exacerbation Requiring Parenteral Bronchodilation

In hospitalized patients with severe asthma exacerbations refractory to inhaled beta-2 agonists and systemic corticosteroids, intravenous aminophylline provides a parenteral xanthine bronchodilator option [1]. This scenario leverages aminophylline's defining differentiation: the ethylenediamine component enables aqueous solubility and intravenous formulation—a route unavailable with pure theophylline [2]. The salt factor of 0.8 must be applied for accurate dosing calculations, and therapeutic drug monitoring is essential to maintain serum theophylline concentrations within the 5-20 μg/mL therapeutic window [3].

Apnea of Prematurity in Neonatal Intensive Care

Aminophylline is indicated for apnea of prematurity in neonates, where its adenosine receptor antagonism stimulates respiratory drive [1]. This application requires careful attention to age-specific clearance: neonates (term and premature) and children under 1 year exhibit reduced theophylline clearance, necessitating lower infusion rates and more intensive serum concentration monitoring [1]. The 25 mg/mL IV solution formulation facilitates precise low-volume dosing in this vulnerable population.

Hospital Formulary Management: Maintaining Non-Interchangeable Oral Modified-Release Formulations

For patients stabilized on a specific brand of oral modified-release aminophylline, procurement must ensure continuity of that exact brand [1]. NHS formulary guidance explicitly prohibits interchange between oral modified-release aminophylline and theophylline brands due to differing release kinetics and the narrow therapeutic index [1]. Switching between brands without dose adjustment and monitoring creates a quantifiable risk of subtherapeutic levels (<5 μg/mL) leading to loss of disease control, or toxic levels (>20 μg/mL) precipitating seizures and cardiac arrhythmias [2].

Perioperative Management of Smokers Requiring Aminophylline Therapy

In surgical patients maintained on oral aminophylline who smoke, hospital admission necessitates a preemptive dose reduction of 25-33% over one week to prevent theophylline toxicity [1]. Smoking induces CYP1A2-mediated clearance, and abrupt cessation upon hospital admission (where smoking is prohibited) substantially reduces clearance, elevating serum theophylline concentrations into potentially toxic ranges [1]. Therapeutic drug monitoring should guide further dose adjustments, with theophylline levels checked 4-6 hours after the last oral dose [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.